molecular formula C11H15BrFN B13045871 (R)-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine

(R)-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13045871
M. Wt: 260.15 g/mol
InChI Key: RCLXQCKEQHYVEJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of a bromine and a fluorine atom on the phenyl ring, along with a dimethylpropanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively.

    Formation of Dimethylpropanamine Group: The next step involves the introduction of the dimethylpropanamine group. This can be achieved through a series of reactions including alkylation and amination.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

®-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine
  • ®-1-(3-Bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine
  • ®-1-(3-Bromo-5-iodophenyl)-2,2-dimethylpropan-1-amine

Uniqueness

®-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

(1R)-1-(3-bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6,10H,14H2,1-3H3/t10-/m0/s1

InChI Key

RCLXQCKEQHYVEJ-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC(=CC(=C1)Br)F)N

Canonical SMILES

CC(C)(C)C(C1=CC(=CC(=C1)Br)F)N

Origin of Product

United States

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